molecular formula C24H21O9P3 B8227483 [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid

[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid

Cat. No.: B8227483
M. Wt: 546.3 g/mol
InChI Key: SJPQASSBALSRNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid typically involves multi-step organic reactions. One common approach is the reaction of 4-bromobenzenephosphonic acid with 3,5-bis(4-phosphonophenyl)phenylboronic acid under palladium-catalyzed Suzuki coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and separation processes .

Biology

In biological research, this compound is studied for its potential as a biomimetic agent. Its phosphonic acid groups mimic the phosphate groups found in biological molecules, making it useful in enzyme inhibition studies and as a probe for phosphate-binding proteins .

Medicine

In medicine, this compound is investigated for its potential as a drug delivery agent. Its ability to form stable complexes with metal ions can be exploited to deliver therapeutic agents to specific targets in the body.

Industry

In the industrial sector, this compound is used as a flame retardant due to its high thermal stability and ability to form protective char layers on materials.

Mechanism of Action

The mechanism of action of [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, the compound can interact with phosphate-binding proteins, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid: Unique due to its multiple phosphonic acid groups.

    [4-[3,5-Bis(4-carboxyphenyl)phenyl]phenyl]phosphonic acid: Contains carboxylic acid groups instead of phosphonic acid groups.

    [4-[3,5-Bis(4-hydroxyphenyl)phenyl]phenyl]phosphonic acid: Contains hydroxyl groups instead of phosphonic acid groups.

Uniqueness

The uniqueness of this compound lies in its multiple phosphonic acid groups, which confer distinct chemical properties and potential applications. These groups enhance its ability to form stable complexes with metal ions and interact with biological molecules, making it valuable in various scientific and industrial fields.

Properties

IUPAC Name

[4-[3,5-bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21O9P3/c25-34(26,27)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)35(28,29)30)15-21(14-19)18-5-11-24(12-6-18)36(31,32)33/h1-15H,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPQASSBALSRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21O9P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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